molecular formula C16H14N4O B5755078 2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole

2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole

Cat. No.: B5755078
M. Wt: 278.31 g/mol
InChI Key: KAWQLCTZUCAILB-UHFFFAOYSA-N
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Description

2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry . This specific compound features a benzimidazole core with methyl and oxy substituents, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

2-methyl-6-[(2-methyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-9-17-13-5-3-11(7-15(13)19-9)21-12-4-6-14-16(8-12)20-10(2)18-14/h3-8H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQLCTZUCAILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)OC3=CC4=C(C=C3)N=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by cyclization to form the benzimidazole ring . The reaction conditions often include acidic or basic catalysts, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting microtubule formation, which can disrupt cell division and lead to cell death . This mechanism is particularly relevant in its anticancer and antiparasitic activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the oxy group at the benzimidazole ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

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